molecular formula C19H21NO B8275645 alpha-(2-Fluorenyl)-2-pyrrolidineethanol

alpha-(2-Fluorenyl)-2-pyrrolidineethanol

Cat. No.: B8275645
M. Wt: 279.4 g/mol
InChI Key: ARGWUNKRKGSFJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

α-(2-Fluorenyl)-2-pyrrolidineethanol is a pyrrolidineethanol derivative featuring a 2-fluorenyl substituent at the alpha position of the pyrrolidine ring. The fluorenyl group contributes to its steric bulk and electronic properties, influencing reactivity and interactions in chemical or biological systems.

Properties

Molecular Formula

C19H21NO

Molecular Weight

279.4 g/mol

IUPAC Name

1-(9H-fluoren-2-yl)-2-pyrrolidin-2-ylethanol

InChI

InChI=1S/C19H21NO/c21-19(12-16-5-3-9-20-16)14-7-8-18-15(11-14)10-13-4-1-2-6-17(13)18/h1-2,4,6-8,11,16,19-21H,3,5,9-10,12H2

InChI Key

ARGWUNKRKGSFJC-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CC(C2=CC3=C(C=C2)C4=CC=CC=C4C3)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorenyl-Substituted Analogs: Positional Effects (2- vs. 9-Fluorenyl)

highlights critical differences between 2-fluorenyl methacrylate (2-FMA) and 9-fluorenyl methacrylate (9-FMA) in radical telomerization reactions:

  • Reactivity and Product Distribution: 2-FMA forms syndiotactic (st) and isotactic telomers, while 9-FMA produces only lactones due to steric and electronic differences . Lactonization is more pronounced in 9-FMA telomers, yielding 9-bromofluorene as a by-product, whereas 2-FMA telomers generate 2-hydroxyfluorene derivatives .
  • Physical Properties :
    • 2-FMA telomers exhibit higher melting points than 9-FMA homologues, attributed to stronger intermolecular interactions in the 2-fluorenyl configuration .

Table 1: Key Differences Between 2-FMA and 9-FMA Telomers

Property 2-Fluorenyl Methacrylate (2-FMA) 9-Fluorenyl Methacrylate (9-FMA)
Tacticity Syndiotactic + Isotactic None (lactone-dominated)
Melting Point Higher Lower
Lactonization By-Product 2-Hydroxyfluorene 9-Bromofluorene
Reference
Pyrrolidineethanol Derivatives with Aromatic Substituents
  • Its CAS number (519-74-4) and molecular formula (C18H21N) distinguish it from α-(2-fluorenyl)-2-pyrrolidineethanol, which replaces phenyl groups with a single 2-fluorenyl moiety .
  • α-Ethyl-α,β-diphenyl-2-pyridineethanol (): Substitution with pyridine and ethyl groups introduces additional nitrogen-based electronic effects and reduced steric bulk compared to the fluorenyl analog. Its molecular formula (C21H21NO) and applications in cheminformatics underscore its utility in drug design .

Table 2: Structural and Functional Comparison of Pyrrolidineethanol Derivatives

Compound Substituents Molecular Formula Key Properties/Applications
α-(2-Fluorenyl)-2-pyrrolidineethanol 2-Fluorenyl Not Provided Hypothetical: Steric bulk, chiral catalysis
α,α-Diphenyl-2-pyrrolidinemethanol Two phenyl groups C18H21N Chiral resolution, pharmaceuticals
α-Ethyl-α,β-diphenyl-2-pyridineethanol Ethyl, diphenyl, pyridine C21H21NO Drug design, cheminformatics
Pesticidal and Bioactive Analogs ()

Compounds like α-(2-fluorophenyl)-α-(4-fluorophenyl)-1H-1,2,4-triazole-1-ethanol (flutriafol) and α-(4-chlorophenyl)-α-(1-cyclopropylethyl)-1H-1,2,4-triazole-1-ethanol (cyproconazole) demonstrate how fluorinated or chlorinated aromatic substituents enhance pesticidal activity. While α-(2-fluorenyl)-2-pyrrolidineethanol lacks direct pesticidal data, its fluorenyl group may confer unique bioavailability or environmental persistence compared to these analogs .

Q & A

Q. What are the established synthetic routes for alpha-(2-Fluorenyl)-2-pyrrolidineethanol, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including fluorination of the fluorenyl group and coupling to a pyrrolidineethanol backbone. Key steps may parallel methods used for analogous compounds, such as fluorination via electrophilic substitution (e.g., using Selectfluor™) and nucleophilic coupling under inert atmospheres . Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency by stabilizing intermediates, while temperature control (0–25°C) minimizes side reactions . Yield optimization requires careful monitoring of stoichiometry and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How is structural characterization performed for this compound?

Methodological Answer: Comprehensive characterization employs:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks, with fluorine-19 NMR confirming fluorenyl substitution patterns .
  • Mass spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) verifies molecular formula and fragmentation patterns .
  • HPLC-PDA : Purity assessment (>95%) using reversed-phase C18 columns and UV detection at 254 nm .

Q. What factors influence the chemical stability of this compound under experimental conditions?

Methodological Answer: Stability is affected by:

  • Oxidative degradation : The hydroxymethyl group on pyrrolidine is prone to oxidation; storage under nitrogen and addition of antioxidants (e.g., BHT) are recommended .
  • pH sensitivity : Protonation of the pyrrolidine nitrogen in acidic conditions alters reactivity. Buffered solutions (pH 6–8) are ideal for aqueous studies .
  • Light exposure : Fluorinated aromatic systems may photodegrade; use amber glassware and avoid UV light .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Methodological Answer: Chiral resolution strategies include:

  • Asymmetric catalysis : Use of chiral ligands (e.g., BINAP) in palladium-catalyzed coupling to induce stereoselectivity .
  • Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer from a racemic mixture .
  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) separate enantiomers with mobile phases like hexane/isopropanol .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Contradictions may arise from:

  • Assay variability : Validate results using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) .
  • Sample purity : Reanalyze compounds via LC-MS to rule out degradation products .
  • Statistical meta-analysis : Pool data from independent studies and apply mixed-effects models to account for inter-lab variability .

Q. What computational methods predict the reactivity of this compound in biological systems?

Methodological Answer: Advanced modeling approaches include:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular docking : Simulate interactions with target proteins (e.g., cytochrome P450 enzymes) using AutoDock Vina with flexible side chains .
  • Retrosynthesis AI tools : Platforms like Pistachio or Reaxys propose synthetic pathways and evaluate feasibility .

Data Contradictions and Validation

  • Synthetic yields : Discrepancies in yields (e.g., 40% vs. 65%) may stem from solvent polarity differences. Validate protocols using controlled solvent systems (e.g., DMF vs. THF) .
  • Biological activity : Conflicting IC50_{50} values require dose-response revalidation across multiple cell lines (e.g., HEK293 vs. HepG2) .

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